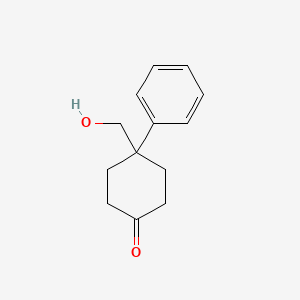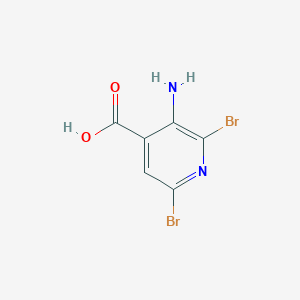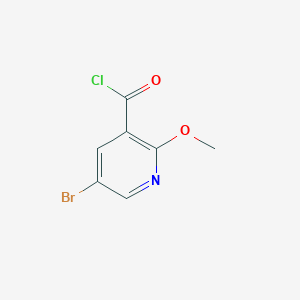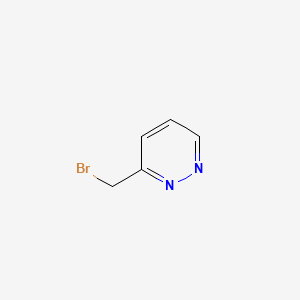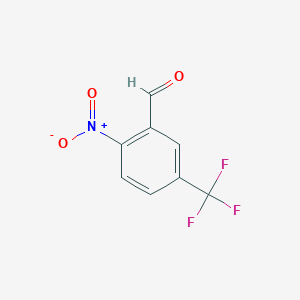
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide
Vue d'ensemble
Description
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide (IPMBS) is a novel chemical compound that has been studied for its potential applications in scientific research. The compound was first synthesized in 2017 and has since been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Catalysis and Transfer Hydrogenation
N-(5-Iodo-pyridin-2-YL)-4-methyl-benzenesulfonamide derivatives have been explored in the context of catalysis. Research by Ruff et al. (2016) demonstrated the use of related pyridinesulfonamide ligands in transfer hydrogenation processes. They synthesized air-stable complexes that efficiently catalyzed hydrogenation of various substrates in air without needing basic additives or halide abstractors (Ruff, Kirby, Chan, & O'Connor, 2016).
Photophysicochemical Properties
The photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have been studied by Öncül et al. (2021, 2022). Their research highlighted the significant photosensitizing abilities of these compounds, particularly for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).
Structural Characterization and Antimicrobial Activity
De-ju (2015) focused on the structural characterization of methylbenzenesulfonamide CCR5 antagonists, which included derivatives of this compound. These compounds were proposed as potential candidates for drug development (De-ju, 2015). Additionally, Ijuomah et al. (2022) synthesized and evaluated the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, demonstrating its significant antimicrobial properties (Ijuomah, Ike, & Obi, 2022).
Metal Coordination
Jacobs, Chan, and O'Connor (2013) reported on this compound derivatives as prospective ligands for metal coordination. They explored molecular and supramolecular structures, revealing how different conformations affect hydrogen bonding and π-π stacking (Jacobs, Chan, & O'Connor, 2013).
Electrochemical Synthesis
Dura´n et al. (1997) studied the electrochemical synthesis of copper(II) and nickel(II) complexes with this compound. These complexes were characterized by X-ray diffraction, showcasing their potential in electrochemical applications (Dura´n, Garci´a-Va´zquez, Romero, Castin˜eiras, Sousa, Garnovskii, & Garnovskii, 1997).
Antimicrobial and Anticancer Activities
Elangovan et al. (2021) synthesized and assessed the antimicrobial and anticancer activities of this compound derivatives. Their study highlights the compound's efficacy in biomedical applications, particularly in inhibiting microbial growth and cancer cell proliferation (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Propriétés
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQZWFRWAZIXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617882 | |
| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209971-43-7 | |
| Record name | N-(5-Iodopyridin-2-yl)-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


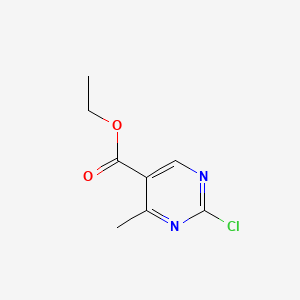
![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)
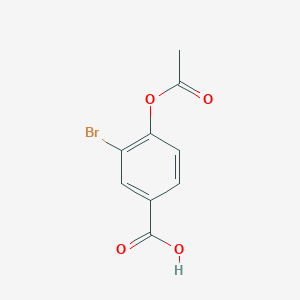

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)

